molecular formula C17H26N2O B12262597 N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12262597
M. Wt: 274.4 g/mol
InChI Key: SENIYELHKWFUEA-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N2O/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)16(20)18-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)

InChI Key

SENIYELHKWFUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and methylphenyl groups. Common reagents used in the synthesis include tert-butylamine, 2-methylbenzyl chloride, and pyrrolidine-3-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
  • 2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane

Uniqueness

N-tert-butyl-1-[(2-methylphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of tert-butyl, methylphenyl, and pyrrolidine groups makes it a versatile compound with diverse applications in various fields.

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